Cas no 166176-46-1 (Imidazo[1,2-b]pyridazin-3-amine)

Imidazo[1,2-b]pyridazin-3-amine is a heterocyclic compound featuring a fused imidazole and pyridazine core, which serves as a versatile scaffold in medicinal chemistry and pharmaceutical research. Its structure offers significant potential for the development of biologically active molecules, particularly in the design of kinase inhibitors and other therapeutic agents. The amine functionality at the 3-position allows for further derivatization, enhancing its utility in structure-activity relationship studies. This compound exhibits favorable physicochemical properties, including moderate solubility and stability, making it suitable for exploratory synthesis and lead optimization. Its application spans anticancer, anti-inflammatory, and CNS-targeted drug discovery efforts.
Imidazo[1,2-b]pyridazin-3-amine structure
166176-46-1 structure
Product Name:Imidazo[1,2-b]pyridazin-3-amine
CAS No:166176-46-1
MF:C6H6N4
MW:134.13863992691
MDL:MFCD09832520
CID:855923
PubChem ID:10702308
Update Time:2025-05-20

Imidazo[1,2-b]pyridazin-3-amine Chemical and Physical Properties

Names and Identifiers

    • IMIDAZO[1,2-B]PYRIDAZIN-3-YLAMINE
    • Imidazo[1,2-b]pyridazin-3-amine
    • 3-AMINOIMIDAZO[1,2-B]PYRIDAZINE
    • GL-1072
    • OZKLSNMZRDYQAI-UHFFFAOYSA-N
    • imidazol[1,2-b]pyridazin-3-amine
    • 8447AA
    • SB21828
    • 3-AMINO IMIDAZO[1,2-B]PYRIDAZINE
    • AB0089252
    • AKOS005254593
    • 166176-46-1
    • EN300-117369
    • AS-34861
    • CS-0049332
    • MFCD09832520
    • DTXSID40443659
    • SY027129
    • DB-351700
    • SCHEMBL2392859
    • MDL: MFCD09832520
    • Inchi: 1S/C6H6N4/c7-5-4-8-6-2-1-3-9-10(5)6/h1-4H,7H2
    • InChI Key: OZKLSNMZRDYQAI-UHFFFAOYSA-N
    • SMILES: N12C(=CN=C1C=CC=N2)N

Computed Properties

  • Exact Mass: 134.05900
  • Monoisotopic Mass: 134.059246208g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 0
  • Complexity: 127
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 56.2
  • XLogP3: 0

Experimental Properties

  • Density: 1.509
  • Refractive Index: 1.774
  • PSA: 56.21000
  • LogP: 0.89270

Imidazo[1,2-b]pyridazin-3-amine Security Information

  • Hazardous Material Identification: Xi

Imidazo[1,2-b]pyridazin-3-amine Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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Imidazo[1,2-b]pyridazin-3-amine Suppliers

Amadis Chemical Company Limited
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(CAS:166176-46-1)Imidazo[1,2-b]pyridazin-3-amine
Order Number:A882348
Stock Status:in Stock
Quantity:1g/5g/25g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 11:06
Price ($):168.0/499.0/1746.0
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Additional information on Imidazo[1,2-b]pyridazin-3-amine

Imidazo[1,2-b]pyridazin-3-amine (CAS No. 166176-46-1): A Comprehensive Overview

Imidazo[1,2-b]pyridazin-3-amine (CAS No. 166176-46-1) is a heterocyclic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has shown promising potential in various therapeutic applications. In this article, we will delve into the chemical properties, biological activities, and recent advancements in the study of imidazo[1,2-b]pyridazin-3-amine.

Chemical Structure and Properties

Imidazo[1,2-b]pyridazin-3-amine is a derivative of the imidazo[1,2-b]pyridazine scaffold, which is a six-membered ring fused to a five-membered imidazole ring. The compound's molecular formula is C8H8N4, and it has a molecular weight of 156.18 g/mol. The presence of multiple nitrogen atoms in the structure imparts unique chemical properties to this compound, including high reactivity and the ability to form stable complexes with various metal ions.

The physical properties of imidazo[1,2-b]pyridazin-3-amine include a melting point of approximately 200°C and a solubility profile that varies depending on the solvent used. It is generally soluble in polar solvents such as water and ethanol but exhibits limited solubility in non-polar solvents like hexane and toluene. These properties make it suitable for use in various chemical reactions and biological assays.

Biological Activities and Therapeutic Potential

Imidazo[1,2-b]pyridazin-3-amine has been extensively studied for its biological activities, particularly its potential as a therapeutic agent. One of the key areas of interest is its role as an inhibitor of specific enzymes involved in various disease pathways. Recent research has shown that this compound can effectively inhibit the activity of certain kinases, which are enzymes that play crucial roles in cell signaling and regulation.

In particular, studies have demonstrated that imidazo[1,2-b]pyridazin-3-amine can inhibit the activity of cyclin-dependent kinases (CDKs), which are important targets in cancer therapy. CDKs are involved in regulating the cell cycle and their dysregulation is often associated with uncontrolled cell proliferation, a hallmark of cancer. By inhibiting CDKs, imidazo[1,2-b]pyridazin-3-amine can potentially slow down or halt the progression of cancer cells.

Beyond its anti-cancer properties, imidazo[1,2-b]pyridazin-3-amine has also shown promise in other therapeutic areas. For example, it has been investigated for its anti-inflammatory effects and its potential to modulate immune responses. Studies have indicated that this compound can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, making it a potential candidate for treating inflammatory diseases like rheumatoid arthritis.

Clinical Trials and Future Directions

The therapeutic potential of imidazo[1,2-b]pyridazin-3-amine has led to several clinical trials aimed at evaluating its safety and efficacy in human subjects. Early-phase clinical trials have shown promising results, with the compound demonstrating good tolerability and pharmacokinetic profiles. However, further research is needed to fully understand its long-term effects and to optimize its use in clinical settings.

In addition to ongoing clinical trials, researchers are exploring ways to enhance the therapeutic efficacy of imidazo[1,2-b]pyridazin-3-amine. This includes developing novel drug delivery systems that can improve bioavailability and reduce side effects. For example, nanoparticle-based delivery systems have shown promise in enhancing the delivery of this compound to target tissues while minimizing systemic exposure.

Synthetic Routes and Derivatives

The synthesis of imidazo[1,2-b]pyridazin-3-amine has been well-documented in the literature. Several synthetic routes have been developed to produce this compound efficiently and on a large scale. One common approach involves the condensation of an appropriate amine with a pyridazine derivative followed by cyclization under specific conditions.

Beyond the parent compound, researchers have also synthesized various derivatives of imidazo[1,2-b]pyridazin-3-amine. These derivatives often exhibit enhanced biological activities or improved pharmacological properties compared to the parent compound. For instance, modifications at specific positions on the imidazo[1,2-b]pyridazine scaffold can lead to compounds with increased potency or selectivity for certain targets.

Conclusion

In conclusion, imidazo[1,2-b]pyridazin-3-amine (CAS No. 166176-46-1) is a versatile heterocyclic compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique chemical structure confers it with a range of biological activities, including anti-cancer and anti-inflammatory properties. Ongoing research and clinical trials are expected to further elucidate its therapeutic potential and pave the way for its use in treating various diseases.

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Amadis Chemical Company Limited
(CAS:166176-46-1)Imidazo[1,2-b]pyridazin-3-amine
A882348
Purity:99%/99%/99%
Quantity:1g/5g/25g
Price ($):168.0/499.0/1746.0
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